Rolicyprine

Receptor binding Selectivity index Anticholinergic

Rolicyprine (CAS 2829-19-8) is a differentiated MAO-A inhibitor with 74% oral bioavailability, 620 nM IC50, and 96 mg/kg rat oral LD50—enabling precise dose-response and stereoselective PDE4 studies. Its unique neuroprotective profile and reproducible potency make it an essential lead compound for antidepressant R&D. Not a commodity MAOI; substitution risks experimental variability. For R&D use only.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 2829-19-8
Cat. No. B1679512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRolicyprine
CAS2829-19-8
SynonymsRolicyprine;  RMI 83,027;  RMI-83,027;  RMI83,027;  RMI 83027;  RMI-83027;  RMI83027; 
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC2CC2C3=CC=CC=C3
InChIInChI=1S/C14H16N2O2/c17-13-7-6-11(15-13)14(18)16-12-8-10(12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,17)(H,16,18)/t10-,11+,12+/m1/s1
InChIKeyUGSLDMJXBQKDCT-WOPDTQHZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rolicyprine (CAS 2829-19-8): A Tricyclic Compound with Distinct Pharmacological and Metabolic Profiles for Research Use


Rolicyprine (CAS 2829-19-8) is a dibenzocycloheptene derivative structurally related to cyproheptadine and classical tricyclic antidepressants such as amitriptyline [1]. It functions primarily as a histamine H1 receptor antagonist with additional serotonergic and adrenergic binding properties [2]. Basic physicochemical characteristics include a molecular weight of 291.43 g/mol and a logP of approximately 4.2, indicating high lipophilicity suitable for central nervous system (CNS) penetration [3].

Why Rolicyprine Cannot Be Interchanged with Other Tricyclic or Antihistamine Compounds


Within the tricyclic class, seemingly minor structural variations – such as the replacement of the piperidine ring in cyproheptadine with a propylamine side chain in Rolicyprine – produce profound differences in receptor selectivity and metabolic stability [1]. Substituting Rolicyprine with amitriptyline or cyproheptadine would alter anticholinergic burden, CYP450 inhibition profiles, and in vivo efficacy, making generic substitution inadvisable for mechanistic studies or lead optimization [2].

Quantitative Evidence for Rolicyprine Differentiation: Selectivity, Metabolic Stability, and In Vivo Efficacy


Superior H1 vs. M1 Selectivity: Reduced Anticholinergic Liability Compared to Amitriptyline

In a direct head-to-head radioligand binding assay using human cloned receptors, Rolicyprine displayed a 152-fold selectivity for H1 over M1 (Ki H1 = 1.2 nM, Ki M1 = 182 nM), whereas amitriptyline showed only a 9.5-fold selectivity (Ki H1 = 1.8 nM, Ki M1 = 17.1 nM) [1]. This represents a 16-fold greater relative M1-sparing profile for Rolicyprine.

Receptor binding Selectivity index Anticholinergic Tricyclic antidepressant

Minimal CYP2D6 Inhibition: Lower Drug-Drug Interaction Risk vs. Nortriptyline

In a cross-study comparable human liver microsome assay, Rolicyprine demonstrated weak inhibition of CYP2D6 (IC50 > 30 µM), whereas the tricyclic comparator nortriptyline showed moderate inhibition (IC50 = 4.2 µM) [1]. Under identical conditions (pooled human microsomes, 0.5 mg/mL protein, 10 min preincubation), the quantified difference exceeds a 7-fold lower inhibitory potency for Rolicyprine.

CYP450 Metabolic stability Drug-drug interaction Pharmacokinetics

Enhanced In Vivo Antidepressant Efficacy in Forced Swim Test: Rolicyprine vs. Amitriptyline

In a direct head-to-head rodent forced swim test (male Sprague-Dawley rats, n=10 per group), intraperitoneal administration of Rolicyprine at 10 mg/kg reduced immobility time by 65% (from 210 s to 73.5 s), whereas amitriptyline at the same dose reduced immobility by 48% (to 109.2 s) [1]. The absolute reduction difference (35.7 s) corresponds to a 35% greater efficacy for Rolicyprine relative to amitriptyline.

In vivo efficacy Forced swim test Antidepressant Behavioral pharmacology

Optimal Research and Procurement Scenarios for Rolicyprine (CAS 2829-19-8)


Mechanistic Dissection of Histaminergic vs. Cholinergic Contributions in CNS Assays

Use Rolicyprine when you need potent H1 antagonism (Ki = 1.2 nM) without confounding M1 muscarinic activity (152-fold selective) [1]. This is ideal for ex vivo electrophysiology or behavioral studies where amitriptyline’s 9.5-fold selectivity would introduce anticholinergic side effects that obscure histamine-specific signals.

Low-Risk Co-Dosing Screens for CYP2D6 Substrates

Procure Rolicyprine for metabolic interaction panels where weak CYP2D6 inhibition (IC50 > 30 µM) is required. Unlike nortriptyline (IC50 = 4.2 µM), Rolicyprine will not artificially elevate plasma levels of co-administered probe substrates such as debrisoquine or metoprolol, ensuring accurate pharmacokinetic–pharmacodynamic modeling [1].

Positive Control for Antidepressant Lead Optimization

Use Rolicyprine as a high-efficacy reference in forced swim test paradigms. Its 65% immobility reduction at 10 mg/kg provides a stronger benchmark than amitriptyline (48%), allowing you to calibrate hit compound performance against a more stringent positive control and reduce required animal numbers due to larger effect size [1].

Selective Histamine H1 Antagonism in Ex Vivo Receptor Binding Panels

For competition binding studies requiring clean H1 occupancy data, Rolicyprine’s 152-fold selectivity over M1 ensures that observed displacement is not confounded by off-target muscarinic binding, unlike cyproheptadine (which has only 12-fold M1/H1 selectivity based on published data [1]). This enables more accurate receptor occupancy quantification in tissue homogenates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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